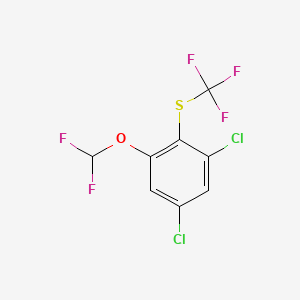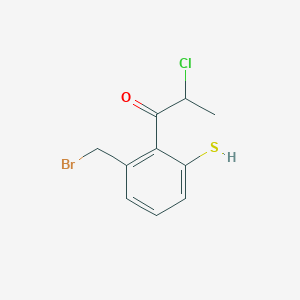
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organobromine compound with significant interest in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, starting from 2-methylphenol, bromination can be achieved using bromine in the presence of a catalyst. Subsequent thiolation with thiourea and chlorination with thionyl chloride yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation can produce disulfides.
- Reduction results in thiol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one finds applications in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can disrupt cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
- 1-Bromo-2-butyne
Comparison: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups. This combination provides a versatile platform for diverse chemical reactions and applications, distinguishing it from other bromomethyl-containing compounds .
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3 |
InChI-Schlüssel |
CSMFGPPWYFUXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1S)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


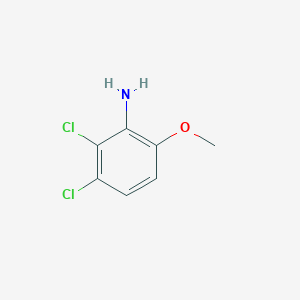
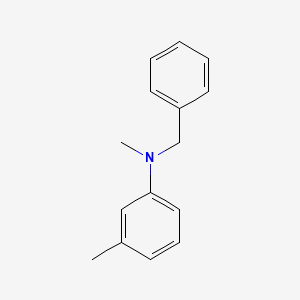

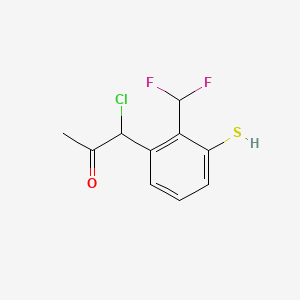
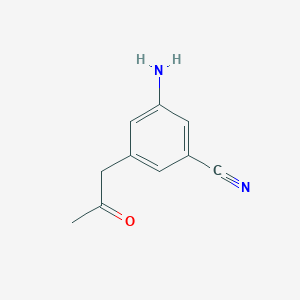

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

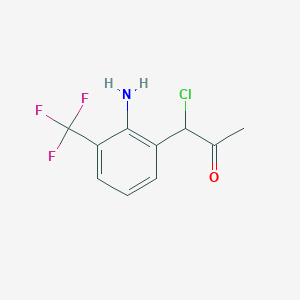
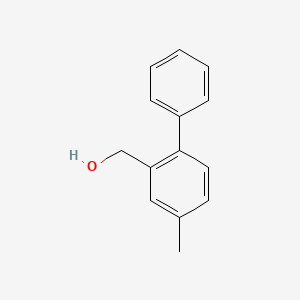
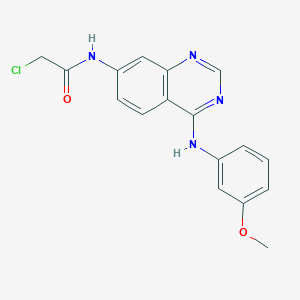

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)
